Glucocorticoid Receptor Binding Affinity
The 21-carboxylic acid metabolite exhibits a dramatically reduced affinity for the glucocorticoid receptor compared to the parent drug, triamcinolone acetonide. While triamcinolone acetonide binds with high affinity, the acidic product is reported to have a 'very low affinity' for the glucocorticoid receptor [1]. This loss of binding is consistent with the known structure-activity relationship (SAR) for corticosteroids, wherein the C-21 hydroxyl group is essential for receptor activation, and oxidation to a carboxylic acid abolishes this interaction.
| Evidence Dimension | Glucocorticoid Receptor Binding Affinity |
|---|---|
| Target Compound Data | Very low affinity |
| Comparator Or Baseline | Triamcinolone Acetonide (parent): High affinity |
| Quantified Difference | Qualitative difference (high vs. very low) |
| Conditions | Binding of [3H]TAme (methyl ester) and its hydrolysis product to human and rat glucocorticoid receptors, as assessed by competition assays and sedimentation analysis [1]. |
Why This Matters
Confirms the compound is pharmacologically inactive, making it essential as a negative control in receptor studies and for impurity profiling where biological activity is a critical quality attribute.
- [1] Simons, S. S., Jr., et al. (1980). Triamcinolone Acetonide 21-Oic Acid Methyl Ester: A Potent Local Antiinflammatory Steroid without Detectable Systemic Effects. Journal of Medicinal Chemistry, 23(5), 547-551. (Accessed via Scilit). View Source
